N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide
CAS No.:
Cat. No.: VC13646614
Molecular Formula: C17H23BFNO3
Molecular Weight: 319.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23BFNO3 |
|---|---|
| Molecular Weight | 319.2 g/mol |
| IUPAC Name | N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide |
| Standard InChI | InChI=1S/C17H23BFNO3/c1-16(2)17(3,4)23-18(22-16)12-8-9-14(13(19)10-12)20-15(21)11-6-5-7-11/h8-11H,5-7H2,1-4H3,(H,20,21) |
| Standard InChI Key | QSIXGLGERNDQHI-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C3CCC3)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C3CCC3)F |
Introduction
N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide is a complex organic compound that has garnered attention in the field of organic chemistry due to its unique structure and potential applications. This compound belongs to the class of boron-containing compounds, which are often used in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions.
Molecular Formula and Weight
Computed Descriptors
-
IUPAC Name: N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide .
-
InChI: 1S/C17H23BFNO3/c1-16(2)17(3,4)23-18(22-16)12-8-9-14(13(19)10-12)20-15(21)11-6-5-7-11/h8-11H,5-7H2,1-4H3,(H,20,21) .
Potential Applications
Boron-containing compounds like this are often used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds. They are also of interest in medicinal chemistry due to their potential biological activities.
Future Research Directions
Future research should focus on optimizing synthesis methods, exploring its reactivity in various chemical reactions, and investigating its potential biological activities. Additionally, computational studies could provide insights into its molecular properties and potential interactions with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume